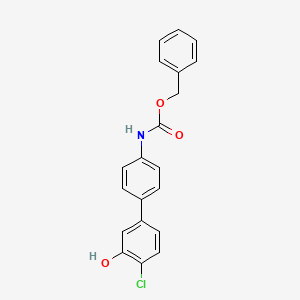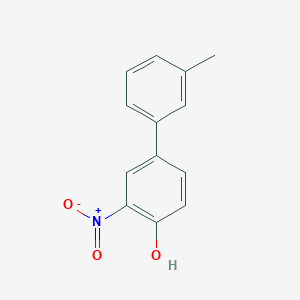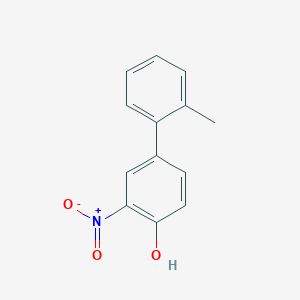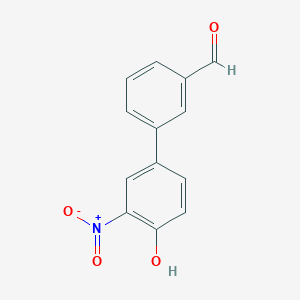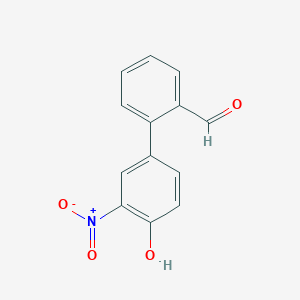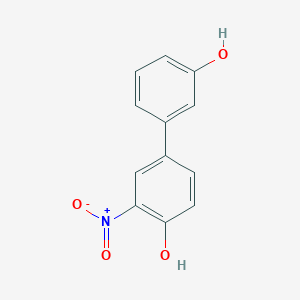
4-(3-Hydroxyphenyl)-2-nitrophenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Hydroxyphenyl)-2-nitrophenol, commonly known as 4-Nitrophenol (4-NP), is a synthetic organic compound used in a variety of scientific research applications. It is a yellow to orange solid that is soluble in organic solvents, such as ethanol and acetone. 4-NP is an important intermediate in the synthesis of various organic compounds, and is also used as a reagent in biochemical and physiological experiments.
作用機序
The mechanism of action of 4-(3-Hydroxyphenyl)-2-nitrophenol, 95% is not fully understood, but it is believed to be related to its ability to interact with proteins and enzymes. 4-(3-Hydroxyphenyl)-2-nitrophenol, 95% is known to bind to proteins and enzymes, and this binding is thought to be responsible for its biochemical and physiological effects. Additionally, 4-(3-Hydroxyphenyl)-2-nitrophenol, 95% is thought to interact with DNA, potentially affecting gene expression.
Biochemical and Physiological Effects
4-(3-Hydroxyphenyl)-2-nitrophenol, 95% is known to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 and cyclooxygenase. Additionally, 4-(3-Hydroxyphenyl)-2-nitrophenol, 95% has been shown to have antioxidant and anti-inflammatory properties, and to modulate the expression of certain genes. Furthermore, 4-(3-Hydroxyphenyl)-2-nitrophenol, 95% has been shown to inhibit the growth of certain bacteria and fungi.
実験室実験の利点と制限
4-(3-Hydroxyphenyl)-2-nitrophenol, 95% has several advantages for use in lab experiments. It is relatively inexpensive and readily available, and the synthesis process is relatively simple and efficient. Additionally, 4-(3-Hydroxyphenyl)-2-nitrophenol, 95% has a wide range of applications and can be used in a variety of experiments. However, 4-(3-Hydroxyphenyl)-2-nitrophenol, 95% also has some limitations, such as its potential toxicity and the fact that it can interact with proteins and enzymes. Therefore, it is important to use caution when working with 4-(3-Hydroxyphenyl)-2-nitrophenol, 95% in the laboratory.
将来の方向性
There are several potential future directions for research involving 4-(3-Hydroxyphenyl)-2-nitrophenol, 95%. These include further research into its mechanism of action, the development of new synthesis methods, and the exploration of its potential therapeutic applications. Additionally, further research into its biochemical and physiological effects could lead to the development of new drugs and treatments. Finally, further research into its potential toxicity could lead to the development of safer and more effective laboratory protocols.
合成法
4-(3-Hydroxyphenyl)-2-nitrophenol, 95% is synthesized from the reaction of 3-hydroxybenzaldehyde and nitric acid. The reaction is conducted in an acidic environment with a catalyst, such as sulfuric acid, and the product is purified by recrystallization. The overall yield of the reaction is typically high, ranging from 80-90%. Additionally, the reaction can be conducted in a one-pot synthesis, where the nitration of 3-hydroxybenzaldehyde is followed by the nitrolysis of the intermediate nitrobenzaldehyde. This method is preferred due to its higher yields and shorter reaction times.
科学的研究の応用
4-(3-Hydroxyphenyl)-2-nitrophenol, 95% is used in a variety of scientific research applications, such as drug discovery and development, biochemistry, and molecular biology. It is commonly used as a reagent in biochemical and physiological experiments, as it is a good substrate for various enzymes. Additionally, it is used in the synthesis of pharmaceuticals, including antibiotics and other drugs. Furthermore, 4-(3-Hydroxyphenyl)-2-nitrophenol, 95% is used as a fluorescent probe in fluorescence microscopy and imaging.
特性
IUPAC Name |
4-(3-hydroxyphenyl)-2-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4/c14-10-3-1-2-8(6-10)9-4-5-12(15)11(7-9)13(16)17/h1-7,14-15H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAFGHSDWMQQCOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CC(=C(C=C2)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70686219 |
Source


|
| Record name | 3'-Nitro[1,1'-biphenyl]-3,4'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Hydroxyphenyl)-2-nitrophenol | |
CAS RN |
1261932-49-3 |
Source


|
| Record name | 3'-Nitro[1,1'-biphenyl]-3,4'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382389.png)


![2-Chloro-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382411.png)
